molecular formula C15H16N4O3 B5912841 1-[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline

1-[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline

Cat. No. B5912841
M. Wt: 300.31 g/mol
InChI Key: ZZYHMPWJDMFYDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 1-[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline exhibits anti-inflammatory effects by inhibiting the production of inflammatory mediators such as interleukins and tumor necrosis factor-alpha. The compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, the compound has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of 1-[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline. One potential direction is the development of more efficient synthesis methods for the compound. Another direction is the study of the compound's potential as a therapeutic agent for inflammatory diseases and cancer. Additionally, further research can be conducted to explore the compound's potential as a fluorescent probe for the detection of other metal ions.

Synthesis Methods

The synthesis of 1-[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline has been achieved using various methods. One of the most commonly used methods involves the reaction of 1,2,3,4-tetrahydroquinoline with ethyl 4-nitro-1H-pyrazole-3-carboxylate in the presence of a base such as potassium carbonate. The reaction yields the desired compound, which can be purified using column chromatography.

Scientific Research Applications

1-[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in various scientific fields. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(1-ethyl-4-nitropyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-2-17-10-13(19(21)22)14(16-17)15(20)18-9-5-7-11-6-3-4-8-12(11)18/h3-4,6,8,10H,2,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYHMPWJDMFYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N2CCCC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824466
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-1,2,3,4-tetrahydroquinoline

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